
3-(3,4,5-Trimethylphenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of propan-1-ol, where the hydroxyl group is attached to a propyl chain that is further connected to a trimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethylphenoxy)propan-1-ol typically involves the reaction of 3,4,5-trimethylphenol with an appropriate propylating agent. One common method is the Williamson ether synthesis, where 3,4,5-trimethylphenol reacts with 3-chloropropan-1-ol in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.
Major Products Formed
Oxidation: Formation of 3-(3,4,5-trimethylphenoxy)propanal or 3-(3,4,5-trimethylphenoxy)propanoic acid.
Reduction: Formation of 3-(3,4,5-trimethylphenoxy)propane.
Substitution: Formation of 3-(3,4,5-trimethylphenoxy)propyl chloride and other derivatives.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trimethylphenoxy)propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trimethylphenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylphenoxy)propan-1-ol
- 3-(3,5-Dimethylphenoxy)propan-1-ol
- 3-(3,4-Dimethylphenoxy)propan-1-ol
Uniqueness
3-(3,4,5-Trimethylphenoxy)propan-1-ol is unique due to the presence of three methyl groups on the phenoxy ring, which can influence its chemical reactivity and interactions. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity compared to similar compounds.
Propiedades
Número CAS |
66971-07-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-(3,4,5-trimethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-9-7-12(14-6-4-5-13)8-10(2)11(9)3/h7-8,13H,4-6H2,1-3H3 |
Clave InChI |
WOVNJFXVNVAAIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
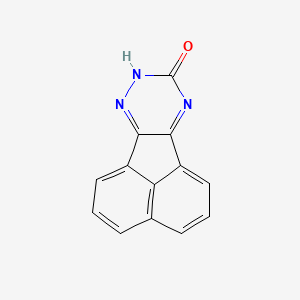
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
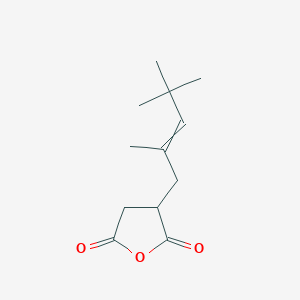
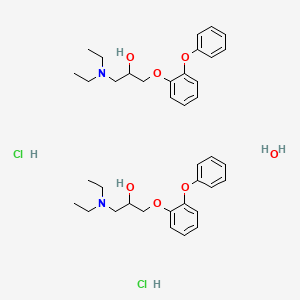
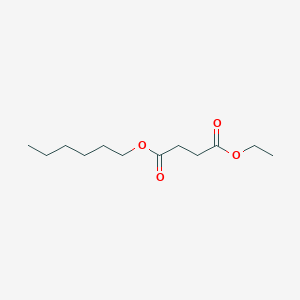


![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
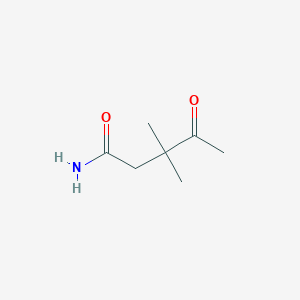

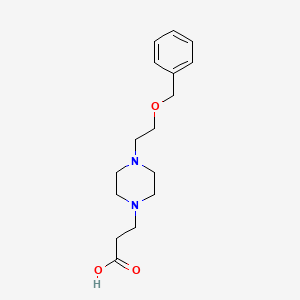
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
